Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 712319-13-6
VCID: VC21506425
InChI: InChI=1S/C19H22F3N3O2/c1-4-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,15-16,24H,4,9H2,1-3H3
SMILES: CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C
Molecular Formula: C19H22F3N3O2
Molecular Weight: 381.4g/mol

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 712319-13-6

Cat. No.: VC21506425

Molecular Formula: C19H22F3N3O2

Molecular Weight: 381.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate - 712319-13-6

Specification

CAS No. 712319-13-6
Molecular Formula C19H22F3N3O2
Molecular Weight 381.4g/mol
IUPAC Name ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C19H22F3N3O2/c1-4-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,15-16,24H,4,9H2,1-3H3
Standard InChI Key YTHKWYQPULVTLD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C
Canonical SMILES CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate . Its molecular formula is C₁₉H₂₂F₃N₃O₂, with a molecular weight of 381.4 g/mol . The structure features a pyrazolo[1,5-a]pyrimidine core saturated at positions 4,5,6,7, substituted at position 5 with a 4-isopropylphenyl group, at position 7 with a trifluoromethyl group, and at position 3 with an ethyl ester (Figure 1) .

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Number712319-13-6
Molecular FormulaC₁₉H₂₂F₃N₃O₂
Molecular Weight381.4 g/mol
SMILESCCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C
InChIKeyYTHKWYQPULVTLD-UHFFFAOYSA-N

Synthetic Methodologies

General Synthesis of Pyrazolo[1,5-a]Pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation reactions between 5-aminopyrazoles and 1,3-diketones or β-keto esters. For example, Marjani et al. demonstrated that 5-aminopyrazole derivatives react with 1,3-diketones in acetic acid catalyzed by H₂SO₄ to yield dihydropyrazolo[1,5-a]pyrimidines in high yields (87–95%) . Similarly, He et al. synthesized analogs by refluxing ethyl 3-oxo-3-arylpropanoates with 3-amino-5-alkylpyrazoles in acetic acid .

Synthesis of the Target Compound

A plausible route to ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves:

  • Condensation: Reacting ethyl 3-(4-isopropylphenyl)-3-oxopropanoate with 3-amino-5-(trifluoromethyl)pyrazole in acetic acid under reflux .

  • Cyclization: Acid-catalyzed cyclization to form the tetrahydropyrazolo[1,5-a]pyrimidine core .

  • Workup: Precipitation using ice-water followed by purification via recrystallization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CondensationAcetic acid, reflux, 6–8 h58–90%
CyclizationH₂SO₄ catalyst, room temperature87–95%
PurificationRecrystallization (THF/petroleum ether)>85%

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Key peaks include C=O stretch (1670 cm⁻¹), C-F stretch (1279 cm⁻¹), and N-H bend (1577 cm⁻¹), consistent with pyrazolo[1,5-a]pyrimidine derivatives .

  • NMR: Characteristic signals include δ 1.28 ppm (isopropyl CH₃), δ 4.12 ppm (ester OCH₂CH₃), and δ 6.03 ppm (pyrimidine CH) .

CompoundMIC (µg/mL)CC₅₀ (µg/mL)Target
P7 (CF₃-substituted)0.5–2.0>64Mtb FAD hydroxylase
4a (isopropylphenyl)1.0>64Mtb cell wall synthesis

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold has been leveraged to develop inhibitors of kinases and bacterial enzymes. For example, GSK729 (CID 135567083), a carboxylic acid derivative, inhibits RET kinase with IC₅₀ < 10 nM, underscoring the pharmacophore’s versatility .

Challenges and Limitations

Despite promising activity, the ethyl ester group may limit oral bioavailability due to hydrolysis in vivo. Prodrug strategies or ester-to-amide substitutions (e.g., GSK729) address this issue .

"The pyrazolo[1,5-a]pyrimidine core continues to inspire novel therapeutics due to its balanced hydrophobicity and synthetic tractability." — Adapted from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator